![molecular formula C13H10F3N3O2 B2378680 6-methoxy-N-(3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034361-94-7](/img/structure/B2378680.png)
6-methoxy-N-(3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to interact with various biological targets and has been studied extensively for its potential therapeutic properties. In
Scientific Research Applications
Herbicidal Activity
Research has demonstrated that certain pyrimidines, including compounds similar to 6-methoxy-N-(3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide, exhibit significant herbicidal activity. These compounds have been found to strongly inhibit the Hill reaction in plants, although selectivity between weeds and crops can be a concern (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Anti-inflammatory and Analgesic Properties
A study synthesized novel compounds derived from visnaginone and khellinone, leading to derivatives with anti-inflammatory and analgesic activities. These compounds, including analogs of this compound, were effective as cyclooxygenase inhibitors and showed promising results in analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Diuretic Properties
In a study of a closely related compound, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, it was found to possess strong diuretic properties. This suggests potential applications of similar compounds, such as this compound, in treating conditions like hypertension (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Cytotoxicity and Potential Anticancer Activity
Research on pyrazole and pyrimidine derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has shown that these compounds exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer treatment for compounds like this compound (Hassan, Hafez, & Osman, 2014).
Inhibition of NF-kappaB and AP-1 Gene Expression
A study investigating the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound similar to this compound, found it to be an effective inhibitor of NF-kappaB and AP-1 transcription factors. These findings highlight potential applications in regulating gene expression and treating related diseases (Palanki et al., 2000).
Antifungal Activity
New pyrido[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have shown significant antifungal activities. This indicates potential applications of similar compounds in developing antifungal agents (Hanafy, 2011).
Mechanism of Action
Target of Action
The primary targets of 6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the trifluoromethyl group in tfmp derivatives plays a significant role in their biological activities .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group in tfmp derivatives is known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBPOMOGYLAUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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